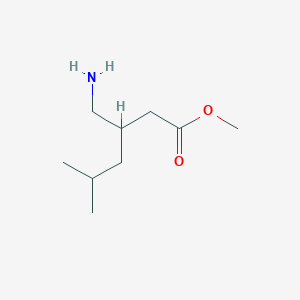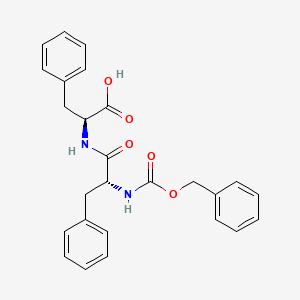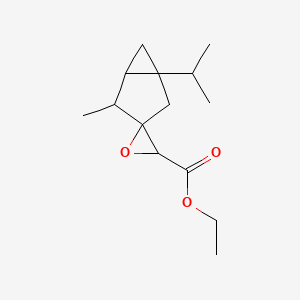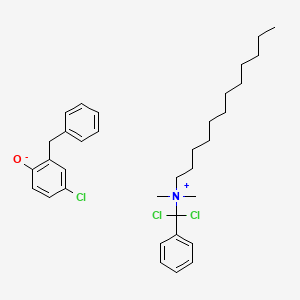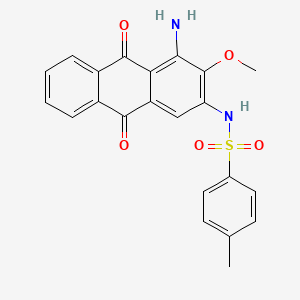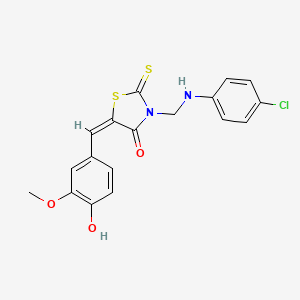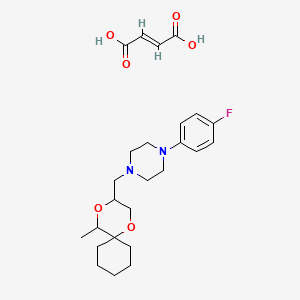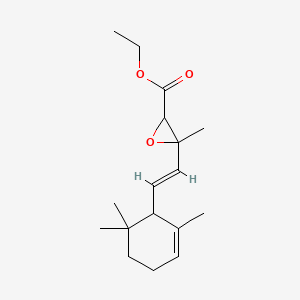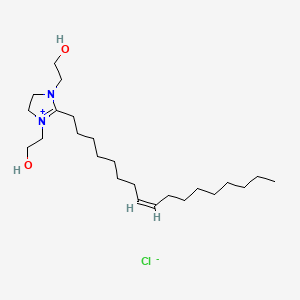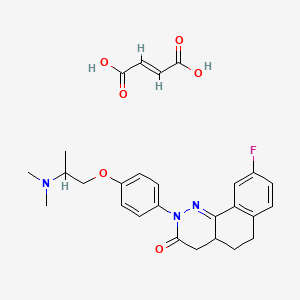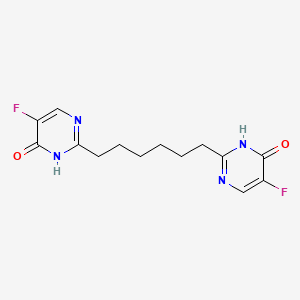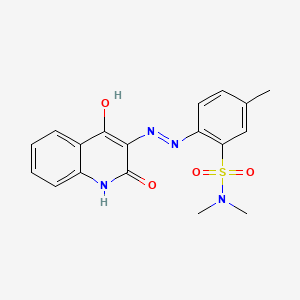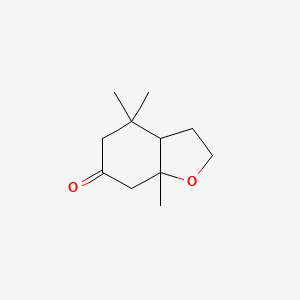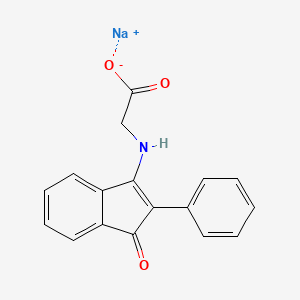
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features a phenylinden group. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt typically involves the reaction of glycine with 1-oxo-2-phenylinden-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenylinden group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenylinden compounds.
Applications De Recherche Scientifique
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt exerts its effects involves its interaction with specific molecular targets. The phenylinden group can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(1-oxo-2-phenylinden-3-yl)-, monosodium salt
- α-[(2-Methoxy-2-oxoethyl)[3-(2-naphthyl)-1-oxo-2-propynyl]amino]-4-methylbenzenepropionic acid methyl ester
Uniqueness
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a glycine moiety with a phenylinden group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
7606-08-8 |
|---|---|
Formule moléculaire |
C17H12NNaO3 |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
sodium;2-[(3-oxo-2-phenylinden-1-yl)amino]acetate |
InChI |
InChI=1S/C17H13NO3.Na/c19-14(20)10-18-16-12-8-4-5-9-13(12)17(21)15(16)11-6-2-1-3-7-11;/h1-9,18H,10H2,(H,19,20);/q;+1/p-1 |
Clé InChI |
LDGMBXLIODTCRQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


